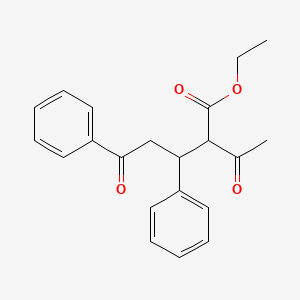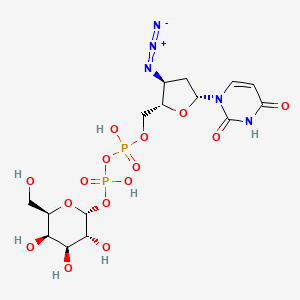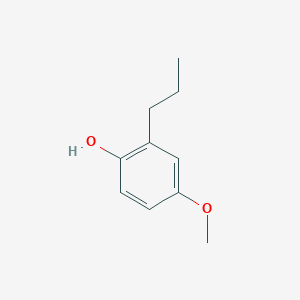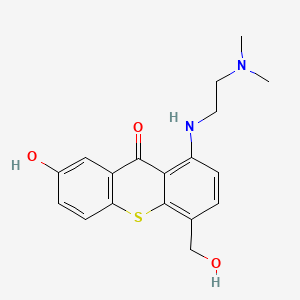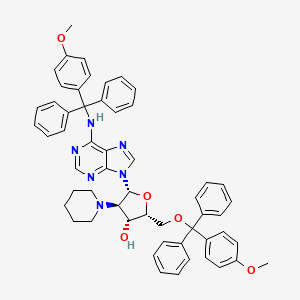
9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-piperidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-piperidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by its intricate structure, which includes multiple functional groups and a purine base.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Purine Base: This can be achieved through various methods, such as the condensation of formamide derivatives.
Attachment of the Sugar Moiety: The beta-D-xylofuranosyl group is introduced through glycosylation reactions, often using protected sugar derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
Purification Techniques: Methods such as chromatography and crystallization are employed to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzyme functions.
Interference with DNA/RNA: Affecting replication or transcription processes.
相似化合物的比较
Similar Compounds
Adenine: A simpler purine base found in DNA and RNA.
Guanine: Another purine base with similar structural features.
Nucleoside Analogues: Compounds like acyclovir, which have modified sugar moieties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and a modified sugar moiety. This complexity may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
属性
CAS 编号 |
134934-69-3 |
|---|---|
分子式 |
C55H54N6O5 |
分子量 |
879.1 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-piperidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C55H54N6O5/c1-63-45-30-26-41(27-31-45)54(39-18-8-3-9-19-39,40-20-10-4-11-21-40)59-51-48-52(57-37-56-51)61(38-58-48)53-49(60-34-16-7-17-35-60)50(62)47(66-53)36-65-55(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-28-32-46(64-2)33-29-44/h3-6,8-15,18-33,37-38,47,49-50,53,62H,7,16-17,34-36H2,1-2H3,(H,56,57,59)/t47-,49-,50+,53-/m1/s1 |
InChI 键 |
FEGWEYMOQAOTJZ-HXLPTZKYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCCC1 |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)


